Cas no 10437-85-1 (Cyclobutanol,1-(4-methylbenzenesulfonate))

Cyclobutanol,1-(4-methylbenzenesulfonate) structure
10437-85-1 structure
Product Name:Cyclobutanol,1-(4-methylbenzenesulfonate)
CAS No:10437-85-1
MF:C11H14O3S
MW:226.292062282562
CID:118606
PubChem ID:12621595
Update Time:2025-11-02

Cyclobutanol,1-(4-methylbenzenesulfonate) Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol,1-(4-methylbenzenesulfonate)
    • cyclobutyl 4-methylbenzenesulfonate
    • 4-methyl-benzenesulfonic acid cyclobutyl ester
    • AG-D-16559
    • CTK4A2998
    • Cyclobutanol, p-toluenesulfonate (7CI,8CI)
    • Cyclobutanol,4-methylbenzenesulfonate (9CI)
    • cyclobutanyl tosylate
    • Cyclobutyl p-methylbenzenesulfonate
    • Cyclobutyl p-toluenesulfonate
    • cyclobutyl tosylate
    • Toluol-4-sulfonsaeure-cyclobutylester
    • tosylox
    • Tosyloxycyclobutane
    • TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER
    • cyclobutyl 4-methylbenzene-1-sulfonate
    • DTXSID80504632
    • 10437-85-1
    • cyclobutyl 4-methyl-benzenesulfonate
    • XYXWCEWUIUOMAU-UHFFFAOYSA-N
    • SCHEMBL2670048
    • AMY17881
    • EN300-7063718
    • Cyclobutanol, 1-(4-Methylbenzenesulfonate)
    • G28701
    • 963-273-3
    • DTXCID70455442
    • Inchi: 1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3
    • InChI Key: XYXWCEWUIUOMAU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCC1

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

Cyclobutanol,1-(4-methylbenzenesulfonate) Pricemore >>

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Additional information on Cyclobutanol,1-(4-methylbenzenesulfonate)

Cyclobutanol,1-(4-methylbenzenesulfonate) and Its Applications in Modern Chemical Research

Cyclobutanol,1-(4-methylbenzenesulfonate), with the CAS number 10437-85-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its cyclobutane ring substituted with a benzenesulfonate group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of this compound contribute to its versatility, enabling its application in multiple research domains.

The< strong> benzenesulfonate moiety attached to the cyclobutanol backbone imparts specific electronic and steric properties, influencing its reactivity and interactions with biological targets. This feature has been exploited in the development of novel drug candidates, where the sulfonate group serves as a key pharmacophore. Recent studies have highlighted the potential of this compound in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation.

In the realm of medicinal chemistry, Cyclobutanol,1-(4-methylbenzenesulfonate) has been utilized as a building block for more complex molecules. Its cyclobutane ring provides a rigid scaffold that can be modified to enhance binding affinity and selectivity. Researchers have leveraged this compound to develop inhibitors targeting various therapeutic areas, including oncology and neurology. The benzenesulfonate group, while contributing to the overall solubility and bioavailability of the compounds, also plays a crucial role in their pharmacokinetic profiles.

One of the most compelling aspects of Cyclobutanol,1-(4-methylbenzenesulfonate) is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological pathways, and their inhibition is often a key strategy in drug development. The unique structural motif of this compound allows for precise tuning of inhibitory activity, making it an attractive scaffold for designing next-generation protease inhibitors. These inhibitors have shown promise in preclinical studies for treating conditions such as inflammation and infectious diseases.

Moreover, the< strong> CAS number 10437-85-1 has facilitated its use in high-throughput screening campaigns aimed at identifying novel bioactive compounds. The systematic naming convention provided by CAS ensures that researchers worldwide can accurately identify and access this compound, fostering collaboration and accelerating research progress. The availability of< strong>Cyclobutanol,1-(4-methylbenzenesulfonate) in pure form has enabled detailed structural-activity relationship studies, which are essential for optimizing drug candidates.

The< strong> benzenesulfonate group in< strong>Cyclobutanol,1-(4-methylbenzenesulfonate) also contributes to its stability under various conditions, making it a reliable reagent in synthetic chemistry. This stability is particularly important in multi-step syntheses where intermediates must withstand harsh reaction conditions without degradation. The compound's ability to serve as a stable intermediate has been instrumental in the development of complex molecular architectures that would otherwise be challenging to achieve.

In recent years, there has been growing interest in using< strong>Cyclobutanol,1-(4-methylbenzenesulfonate) as a starting material for the synthesis of chiral compounds. Chirality is a fundamental aspect of many biologically active molecules, and controlling chirality during synthesis is crucial for achieving desired pharmacological effects. The cyclobutane ring provides an ideal platform for introducing chirality through asymmetric synthesis methods. Researchers have explored various catalytic systems to achieve high enantioselectivity in the synthesis of derivatives of< strong>Cyclobutanol,1-(4-methylbenzenesulfonate) , paving the way for new enantiomerically pure drug candidates.

The< strong>CAS number 10437-85-1 has also facilitated regulatory compliance and quality control processes. In pharmaceutical research, adherence to regulatory standards is paramount to ensure safety and efficacy of drug candidates. The precise identification provided by CAS numbers allows for seamless integration into regulatory dossiers and quality control protocols. This has been particularly beneficial in clinical trials where accurate documentation of starting materials is essential.

In conclusion, Cyclobutanol,1-(4-methylbenzenesulfonate) , with its CAS number 10437-85-1, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile intermediate with applications ranging from drug development to synthetic chemistry. The ongoing research into this compound continues to uncover new possibilities for its use in addressing complex biological challenges. As our understanding of its properties grows, so too does its potential to contribute to innovative therapeutic solutions.

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